Elinogrel Blocks an Inducible Intracellular P2Y₁₂ Pool That Clopidogrel Cannot Access, Abolishing Residual Thrombosis In Vivo
In a murine FeCl₃ arterial thrombosis model with intravital microscopy, clopidogrel at the maximally efficacious dose (50 mg/kg p.o.) completely inhibited ADP-induced aggregation and surface P2Y₁₂ on resting platelets, yet failed to block an intracellular inducible P2Y₁₂ pool that is externalized upon strong platelet activation; consequently, clopidogrel could not reproduce the full antithrombotic phenotype of genetic P2Y₁₂ deficiency. In direct contrast, elinogrel (60 mg/kg p.o.) not only achieved maximal platelet inhibition but also abolished this inducible pool, and adjunctive IV elinogrel (1 mg/kg i.v.) eliminated the residual thrombosis persisting under maximal clopidogrel treatment [1].
| Evidence Dimension | Inhibition of inducible P2Y₁₂ receptor pool and residual thrombosis in vivo |
|---|---|
| Target Compound Data | Elinogrel 60 mg/kg p.o.: maximal inhibition of ADP-induced aggregation; 1 mg/kg i.v.: abolished residual thrombosis under clopidogrel background |
| Comparator Or Baseline | Clopidogrel 50 mg/kg p.o.: complete inhibition of resting-platelet P2Y₁₂ but failure to block inducible pool; residual thrombosis persists |
| Quantified Difference | Qualitative categorical difference: inducible pool completely inaccessible to clopidogrel; fully blocked by elinogrel; residual thrombosis abolished by elinogrel add-on |
| Conditions | In vivo murine FeCl₃ arterial thrombosis model; intravital microscopy; saturation [³H]2MeSADP binding on thrombin/convulxin-stimulated mouse platelets and TRAP-stimulated human platelets |
Why This Matters
This represents a mechanistic differentiation that cannot be bridged by dose escalation of clopidogrel — for any experimental model requiring complete P2Y₁₂ blockade including the activation-mobilized receptor pool, elinogrel is the only validated small-molecule tool.
- [1] Haberstock-Debic H, André P, Mills S, et al. A clopidogrel-insensitive inducible pool of P2Y₁₂ receptors contributes to thrombus formation: inhibition by elinogrel, a direct-acting, reversible P2Y₁₂ antagonist. J Pharmacol Exp Ther. 2011;339(1):54-61. PMID: 21730013. View Source
